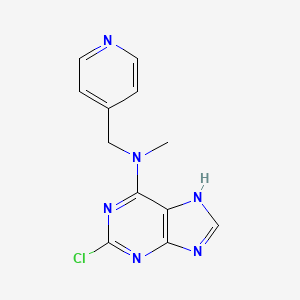![molecular formula C14H17FN2O3 B6632170 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as FPEAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in cell growth and division. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can inhibit the growth of cancer cells and induce apoptosis. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. However, there are also some limitations to using 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. For example, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is relatively expensive to synthesize and may not be readily available in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is in the development of new drugs based on 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid in humans.
Synthesemethoden
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be synthesized using a multi-step process involving the reaction of 5-fluoropyridine-3-carboxylic acid with piperidine followed by the addition of 3-bromopropionic acid. The resulting product is then purified through column chromatography to obtain 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid with high purity.
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQWFIBIFQYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[Butan-2-yl-(2-methylpyrazol-3-yl)sulfonylamino]acetic acid](/img/structure/B6632098.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)
![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)
![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)

![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
